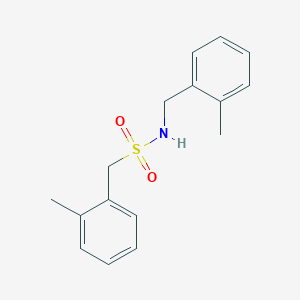

N-(2-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide

説明

Synthesis Analysis

The synthesis of compounds closely related to N-(2-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide typically involves reactions with methanesulfonyl chloride and various amine derivatives. For instance, molecules of N,N-Dibenzylmethanesulfonamide, a structurally related compound, are synthesized from methanesulfonyl chloride and dibenzylamine, showcasing the utility of sulfonyl chloride in synthesizing sulfonamide compounds (Datta et al., 2008). Similarly, condensed heteroaromatic ring systems have been synthesized from N-(2-halophenyl)methanesulfonamides, indicating the versatility of halophenyl methanesulfonamides in organic synthesis (Sakamoto et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using crystallographic methods. For example, the structure of N-(3,4-Dimethylphenyl)methanesulfonamide reveals that the amide hydrogen atoms lie on one side of the benzene ring plane, while the methanesulfonyl group is on the opposite side, indicating a possible receptor interaction mode during biological activity (Gowda et al., 2007). A DFT computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide also provides insights into their molecular conformation, NMR chemical shifts, and vibrational transitions, offering a comprehensive understanding of their structure and reactivity (Karabacak et al., 2010).

Chemical Reactions and Properties

Research on compounds similar to this compound shows a range of chemical reactivities and properties. Studies have explored the synthesis of aminoxyl radicals from N-phenyl-1-(2-oxo-1-azacycloalkyl)-methanesulfonamides, revealing the potential for generating reactive species useful in various chemical transformations (Burian et al., 2006). Another study discusses the vicarious nucleophilic substitutions of hydrogen in certain sulfonamides, highlighting the influence of sulfur-based electron-withdrawing groups on reactivity (Lemek et al., 2008).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structures, can often be inferred from related studies. For instance, the crystal packing and hydrogen bonding patterns in compounds like N-(3,4-Dimethylphenyl)methanesulfonamide provide insights into their physical state and stability (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, can be explored through the synthesis and reaction mechanisms of similar sulfonamides. Studies on the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrate the ability to tailor sulfonamide reactivity for specific synthetic applications (Kondo et al., 2000).

科学的研究の応用

Structural and Functional Characterization

Molecular Packing and Interaction : The structural analysis of N,N-Dibenzylmethanesulfonamide, a compound similar in structure, provides insights into molecular packing. Molecules are packed in antiparallel arrays, with sulfonyl O atoms protruding alternately, suggesting potential for specific intermolecular interactions and stability in solid-state forms Mrityunjoy Datta et al., 2008.

Role in Antagonistic Activity : The methanesulfonamido group's size and specific substituents play a crucial role in the antagonistic activity on vanilloid receptors, indicating potential applications in designing receptor-targeted therapeutics Hyeung‐geun Park et al., 2004.

Computational Analysis : DFT-based studies on N-(2-methylphenyl)methanesulfonamide and its derivatives focus on molecular conformation, NMR chemical shifts, and vibrational transitions. These computational analyses are essential for understanding the electronic structure and potential reactivity M. Karabacak et al., 2010.

Potential Biological Activity

Carbonic Anhydrase Inhibition : Aromatic sulfonamides, structurally related to N-(2-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These studies provide a foundation for exploring similar compounds as enzyme inhibitors for therapeutic applications C. Supuran et al., 2013.

Antibacterial and Antifungal Activities : Organosulfur compounds derived from methanesulfonamides have been synthesized and tested for their antibacterial activities against various gram-positive and gram-negative bacteria. Such studies highlight the potential for developing new antibacterial agents Ü. Özdemir et al., 2009.

特性

IUPAC Name |

1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13-7-3-5-9-15(13)11-17-20(18,19)12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWPQRJBDLRKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)

![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4629486.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4629492.png)

![5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629499.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)

![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)

![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)

![N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629543.png)

![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)

![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)

![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)